molecular formula C23H42BrN B14392769 N-Benzyl-N,N-dipropyldecan-1-aminium bromide CAS No. 90105-64-9

N-Benzyl-N,N-dipropyldecan-1-aminium bromide

Cat. No.: B14392769
CAS No.: 90105-64-9
M. Wt: 412.5 g/mol
InChI Key: JQSLNNKGCYFQRO-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dipropyldecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries as disinfectants and surfactants . This compound, in particular, has a unique structure that makes it suitable for specific applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dipropyldecan-1-aminium bromide typically involves the alkylation of a tertiary amine with a benzyl halide. One common method is the reaction of N,N-dipropyldecan-1-amine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dipropyldecan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: H₂/Pd-C, NaBH₄, LiAlH₄

    Substitution: NaOH, RLi, RMgX

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dipropyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This disruption is primarily due to the compound’s surfactant properties, which allow it to insert into the lipid bilayer and destabilize it . The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .

Properties

CAS No.

90105-64-9

Molecular Formula

C23H42BrN

Molecular Weight

412.5 g/mol

IUPAC Name

benzyl-decyl-dipropylazanium;bromide

InChI

InChI=1S/C23H42N.BrH/c1-4-7-8-9-10-11-12-16-21-24(19-5-2,20-6-3)22-23-17-14-13-15-18-23;/h13-15,17-18H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1

InChI Key

JQSLNNKGCYFQRO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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